N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-10-methyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-10-20-17(16-12-3-2-4-15(12)24-18(16)21-10)19-8-11-5-6-13-14(7-11)23-9-22-13/h5-7H,2-4,8-9H2,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFPRIUPELQTGFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2C3=C(CCC3)SC2=N1)NCC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine is a compound of increasing interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on available literature.
Synthesis and Structural Characteristics
The synthesis of this compound involves multiple steps that typically include the formation of the thienopyrimidine core followed by the introduction of the benzo[d][1,3]dioxole moiety. The structural formula can be represented as follows:
Table 1: Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₂S |
| Molecular Weight | 354.43 g/mol |
| Melting Point | Not Available |
| Solubility | Soluble in DMSO |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to thienopyrimidines. For instance, derivatives have demonstrated significant cytotoxicity against various cancer cell lines such as HepG2 (liver), HCT116 (colon), and MCF7 (breast) with IC50 values ranging from 1.54 µM to 4.52 µM, indicating potent antiproliferative effects . The mechanisms underlying these effects often involve:
- EGFR Inhibition : The compound may inhibit epidermal growth factor receptor (EGFR) signaling pathways, which are crucial in many cancers.
- Apoptosis Induction : Studies have shown that these compounds can activate apoptotic pathways through the modulation of proteins like Bax and Bcl-2.
Table 2: Anticancer Activity Data
| Cell Line | IC50 Value (µM) | Standard Drug IC50 (Doxorubicin) |
|---|---|---|
| HepG2 | 2.38 | 7.46 |
| HCT116 | 1.54 | 8.29 |
| MCF7 | 4.52 | 4.56 |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cell Cycle Progression : Research indicates that these compounds can halt the cell cycle at various checkpoints, leading to reduced proliferation.
- Mitochondrial Pathway Activation : The mitochondrial apoptosis pathway is often activated in response to treatment with these compounds, leading to increased cell death in cancer cells.
Case Studies and Research Findings
A notable study investigated a series of thienopyrimidine derivatives similar to our compound and assessed their biological activities through various assays:
- Cell Viability Assays : These assays confirmed that certain derivatives significantly reduced cell viability in a dose-dependent manner.
- Molecular Docking Studies : Computational studies suggested strong binding affinities for targets involved in cancer progression.
Example Case Study
In a comparative study involving several thienopyrimidine derivatives:
- Compound A exhibited an IC50 value of 1.54 µM against HCT116 cells.
- Compound B , structurally similar but lacking the benzo[d][1,3]dioxole moiety, showed significantly lower activity with an IC50 value exceeding 10 µM.
This indicates that the presence of the benzo[d][1,3]dioxole moiety is crucial for enhancing biological activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrimidine Core
Target Compound vs. N-[2-(1,3-Benzodioxol-5-yl)ethyl] Analogue ()
The target compound differs from the N-[2-(1,3-benzodioxol-5-yl)ethyl] derivative (C19H19N3O2S) by the linker length between the benzodioxole and pyrimidine. The ethyl chain in the analogue introduces an additional CH2 group, increasing molecular weight (353.44 g/mol vs. ~337.43 g/mol for the target) and lipophilicity. This may reduce aqueous solubility compared to the methyl-linked target compound .
Target Compound vs. 2-Chloro-N-methyl Derivative () Replacing the 2-methyl group with chlorine (C8H10ClN3) alters electronic properties. Chlorine’s leaving-group capability also makes this compound a synthetic intermediate, unlike the stable 2-methyl group in the target .
Fused Ring System Modifications
Cyclopenta[4,5] vs. Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine () The target compound’s cyclopenta[4,5] fused ring (5-membered) contrasts with the tetrahydrobenzo[4,5] system (6-membered) in compounds like N,N-dimethyl-N-(4-(methylthio)phenyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine (10). However, the cyclopenta system in the target compound offers a more compact structure, which could favor penetration into sterically restricted targets .
Functional Group and Bioactivity Comparisons
Methylthio-Phenyl vs. Benzodioxolylmethyl Substituents ()
Compound 10 (C19H21N3S2) features a methylthio-phenyl group, which is less polar than the benzodioxole in the target compound. The sulfur atom in methylthio may participate in hydrophobic interactions, while the benzodioxole’s oxygen atoms could form hydrogen bonds, improving target affinity. Compound 10 demonstrated anti-proliferative activity in biological evaluations, suggesting that the target compound’s benzodioxole group might offer a different selectivity profile .
Methoxynaphthyl Substituent (Compound 13, ) Compound 13 (57% yield) incorporates a methoxynaphthyl group, increasing aromatic surface area compared to the target’s benzodioxole. This modification likely enhances π-π stacking interactions but may reduce solubility. The higher melting point (205–207°C vs. ~190°C for compound 10) reflects increased crystallinity due to extended conjugation .
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for preparing N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine?
- Methodological Answer : The synthesis involves coupling 4-chlorothieno[2,3-d]pyrimidine derivatives with benzo[d][1,3]dioxol-5-ylmethanamine. Key conditions include:
- Use of diisopropylethylamine (DIPEA) as a base and dimethylformamide (DMF) as a solvent under inert atmosphere .
- Reaction at 50°C for 24 hours , achieving a 79% yield after purification via flash column chromatography (GraceRESOLV™ SiO₂, 5%→40% ethyl acetate/petroleum ether) .
- Critical monitoring with TLC and NMR to confirm intermediate purity and final product structure .
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Combine multiple analytical techniques:
- ¹H/¹³C NMR to verify substituent positions and ring systems (e.g., cyclopenta-thienopyrimidine scaffold) .
- HPLC for purity assessment (>95% recommended for biological assays) .
- Mass spectrometry (HRMS or ESI-MS) to confirm molecular weight (e.g., C₂₀H₁₄BrN₃O₂S in related analogs has MW 440.32) .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer :
- Store as a lyophilized solid at -20°C under argon to prevent oxidation of the thienopyrimidine core.
- For short-term use, dissolve in anhydrous DMSO (sealed with molecular sieves) to avoid hydrolysis .
Advanced Research Questions
Q. How can structural modifications to the benzo[d][1,3]dioxole group impact biological activity?
- Methodological Answer :
- Electronic effects : Replace the methylenedioxy group with electron-withdrawing groups (e.g., nitro) to enhance electrophilicity, potentially improving target binding .
- Steric effects : Substituents at the 5-position of the benzodioxole (e.g., bromo vs. methyl) alter steric bulk, affecting interactions with hydrophobic enzyme pockets (see for analogous SAR) .
- Use docking studies (e.g., MOE 2014.10 with AMBER99 force field) to predict binding modes to targets like kinases or GPCRs .
Q. How can contradictory data on biological activity be resolved across similar analogs?
- Methodological Answer :
- Dose-response normalization : Compare IC₅₀ values under standardized assay conditions (e.g., shows C33 with IC₅₀ = 3.1 μM vs. C34 at 6.2 μM, likely due to oxazole vs. thiazole substituents) .
- Off-target profiling : Screen against related receptors (e.g., dopamine D2 receptor allosteric modulation in ) to identify selectivity issues .
- Validate using isothermal titration calorimetry (ITC) to measure binding thermodynamics and rule out false positives .
Q. What computational strategies are effective for predicting the compound’s pharmacokinetic properties?
- Methodological Answer :
- ADMET prediction : Use tools like SwissADME to estimate logP (lipophilicity), blood-brain barrier permeability, and CYP450 interactions.
- QSAR modeling : Leverage data from analogs (e.g., cyclopenta-thienopyrimidines in ) to correlate structural features (e.g., chromen-2-one substituents) with bioavailability .
- Molecular dynamics simulations : Simulate solvation effects in explicit water to assess stability of the methylenedioxy group in aqueous environments .
Q. How can reaction yields be improved for large-scale synthesis?
- Methodological Answer :
- Catalyst optimization : Replace Pd₂(dba)₃ with Pd(OAc)₂/XPhos for Suzuki couplings, reducing metal loading and improving reproducibility (see for palladium-mediated steps) .
- Solvent screening : Test alternative polar aprotic solvents (e.g., DMAc vs. DMF) to enhance solubility of intermediates.
- Microwave-assisted synthesis : Reduce reaction time from 24 hours to <6 hours while maintaining yield (e.g., 70–80% as in ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
